1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a pyridine moiety and a thiophene ring, making it a versatile scaffold for drug development.
Preparation Methods
The synthesis of 1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the pyridine moiety is introduced through nucleophilic substitution reactions.
Introduction of the Thiophene Ring: The thiophene ring is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Final Assembly: The final step involves the formation of the ethanone linkage, typically through acylation reactions using appropriate acylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride, and oxidizing agents like chromium trioxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one include:
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(furan-2-yl)ethan-1-one: This compound has a furan ring instead of a thiophene ring, which may alter its chemical reactivity and biological activity.
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(benzofuran-2-yl)ethan-1-one: The benzofuran ring provides additional aromaticity, potentially enhancing its interaction with biological targets.
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one: This compound features a second pyridine ring, which may influence its binding affinity and specificity.
The uniqueness of this compound lies in its combination of the piperazine, pyridine, and thiophene moieties, providing a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(12-13-4-3-11-20-13)18-9-7-17(8-10-18)14-5-1-2-6-16-14/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRHNZRYDFSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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